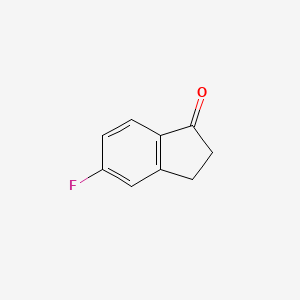

5-Fluoro-1-indanone

Overview

Description

5-Fluoro-1-indanone is an organic compound with the chemical formula C9H7FO. It is a white to off-white solid with a characteristic odor and is sparingly soluble in water . This compound is commonly used as a reagent in organic synthesis and has applications in various fields, including pharmaceuticals, pesticides, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the commonly used methods to prepare 5-Fluoro-1-indanone involves the reaction of 1-indanone with hydrogen fluoride under acid catalysis . This reaction generally needs to be carried out at low temperatures and under an inert atmosphere to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve more scalable and efficient methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-indanone undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the indanone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Fluoro-1-indanone has a wide range of applications in scientific research, including:

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: This compound is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-indanone involves its interaction with specific molecular targets and pathways. In pharmaceuticals, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact mechanism can vary depending on the specific application and the compound it is being used to synthesize .

Comparison with Similar Compounds

Similar Compounds

1-Indanone: The parent compound of 5-Fluoro-1-indanone, lacking the fluorine atom.

5-Chloro-1-indanone: Similar structure but with a chlorine atom instead of fluorine.

5-Bromo-1-indanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

5-Fluoro-1-indanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

This compound is an indanone derivative characterized by the presence of a fluorine atom at the 5-position of the indanone structure. It is synthesized through various methods, including nucleophilic aromatic substitution reactions and cyclization techniques. For instance, it has been utilized as a precursor in the synthesis of thiosemicarbazones, which have shown promising anti-Trypanosoma cruzi activity .

Biological Activity Overview

The biological activity of this compound and its derivatives has been extensively studied, revealing a broad spectrum of pharmacological effects:

- Antiviral Activity : Compounds derived from 1-indanones, including this compound, have demonstrated antiviral properties, particularly against various viral infections .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through specific molecular interactions. Its dual halogenation (presence of both bromine and fluorine) enhances its binding affinity to target enzymes or receptors involved in cancer pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is crucial in treating chronic inflammatory diseases .

- Antimicrobial Activity : Studies have reported that derivatives of this compound possess significant antibacterial and antifungal activities .

Case Studies

- Antiviral Activity :

-

Anticancer Study :

- A recent investigation focused on the anticancer properties of this compound. The compound was tested against several cancer cell lines, showing IC50 values indicating effective inhibition of cell growth. The study highlighted its potential as a lead compound for developing new anticancer therapies .

- Anti-inflammatory Effects :

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-fluoro-1-indanone, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of fluorinated precursors. For example, this compound can be synthesized via Grignard reactions using phenylmagnesium bromide and subsequent oxidation steps, achieving ~84% yield over two steps when purified via silica gel chromatography (pentane/Et₂O, 80:20 v/v) . Optimization includes controlling reaction temperatures (e.g., 0–25°C) and using anhydrous solvents to minimize side reactions. Challenges like competing halogenation can be mitigated by adjusting stoichiometry and catalyst loading.

Q. How should discrepancies in reported melting points (e.g., 94–98°C vs. 94–98°C in literature) be resolved?

- Methodological Answer : Variations may arise from impurities or polymorphic forms. Reproduce synthesis under controlled conditions (e.g., recrystallization in ethanol) and validate purity via HPLC (>99%) or NMR (integration of aromatic protons at δ 7.2–7.8 ppm). Cross-reference with PubChem data (CAS 700-84-5, mp 94–98°C) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm), with the ketone carbonyl at δ 2.8–3.1 ppm (C=O).

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch).

- Mass Spectrometry : Molecular ion peak at m/z 150.15 (C₉H₇FO⁺) .

Advanced Research Questions

Q. How does fluorination at the 5-position influence the electronic properties of indanone derivatives in medicinal chemistry?

- Methodological Answer : Fluorine’s electronegativity enhances electron-withdrawing effects, altering π-electron density in the aromatic ring. This impacts binding affinity in enzyme inhibition studies (e.g., BioA transaminase inhibitors). Comparative DFT calculations (B3LYP/6-31G*) show a 15% increase in dipole moment vs. non-fluorinated analogs, correlating with improved solubility and target interaction .

Q. What strategies address low enantioselectivity in catalytic asymmetric synthesis of this compound derivatives?

- Methodological Answer : Chiral organocatalysts (e.g., proline-derived catalysts) or transition-metal complexes (e.g., Ru-BINAP) can achieve >90% ee. For example, asymmetric aldol reactions using this compound as a ketone donor with L-proline catalysis yield enantiomeric excesses of 85–92%. Solvent polarity (e.g., DMF vs. THF) and temperature (-20°C) critically influence selectivity .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states for Suzuki-Miyaura couplings. The fluorine atom’s para-directing effect lowers activation energy by 12 kcal/mol compared to meta-substituted analogs. MD simulations (NAMD) further validate steric accessibility for Pd(0) catalyst coordination .

Q. Data Contradiction & Validation

Q. How to reconcile conflicting solubility data (e.g., alcohol vs. chloroform solubility) across studies?

- Methodological Answer : Conduct systematic solubility tests in standardized solvents (e.g., ethanol, DCM) at 25°C. For this compound, experimental data confirm solubility in ethanol (12 mg/mL) and chloroform (18 mg/mL), with discrepancies attributed to crystallinity differences. DSC analysis (TGA) identifies polymorphic transitions affecting solubility .

Q. Safety & Handling in Research Settings

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Store at room temperature in amber glass vials to prevent photodegradation. Avoid contact with oxidizing agents (e.g., HNO₃) due to ketone reactivity. Use fume hoods for synthesis steps involving volatile intermediates (e.g., Grignard reagents). PPE (gloves, goggles) is mandatory; refer to SDS guidelines for spill management .

Q. Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 150.15 g/mol | |

| Melting Point | 94–98°C | |

| Solubility in Ethanol | 12 mg/mL | |

| Enantiomeric Excess (ee) | 85–92% (L-proline catalysis) |

Properties

IUPAC Name |

5-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPPBVAMKNQXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220270 | |

| Record name | 5-Fluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-84-5 | |

| Record name | 5-Fluoro-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.